molecular formula C7H13N B13154524 4-Methylhex-1-yn-3-amine

4-Methylhex-1-yn-3-amine

Cat. No.: B13154524
M. Wt: 111.18 g/mol
InChI Key: VOCRJRSSMUVEOT-UHFFFAOYSA-N
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Description

4-Methylhex-1-yn-3-amine is an organic compound with the molecular formula C7H13N. It is a member of the amine family and contains a triple bond between the first and second carbon atoms, making it an alkyne.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylhex-1-yn-3-amine can be achieved through several methods. One common approach involves the alkylation of propargylamine with 2-bromo-2-methylbutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylhex-1-yn-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products Formed

Scientific Research Applications

4-Methylhex-1-yn-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylhex-1-yn-3-amine involves its interaction with molecular targets through its amine and alkyne functional groups. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and exert its effects in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylhex-1-yn-3-amine
  • 5-Methylhex-1-yn-3-amine
  • Hex-1-yn-3-amine

Uniqueness

4-Methylhex-1-yn-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the fourth position enhances its reactivity and potential for forming diverse chemical derivatives compared to its analogs.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

4-methylhex-1-yn-3-amine

InChI

InChI=1S/C7H13N/c1-4-6(3)7(8)5-2/h2,6-7H,4,8H2,1,3H3

InChI Key

VOCRJRSSMUVEOT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C#C)N

Origin of Product

United States

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